molecular formula C16H18N4 B3107687 N-(indan-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine CAS No. 1619971-57-1

N-(indan-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine

Cat. No.: B3107687
CAS No.: 1619971-57-1
M. Wt: 266.34 g/mol
InChI Key: RESRVDFIMBPWDM-UHFFFAOYSA-N
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Description

N-(indan-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine is a heterocyclic compound that combines an indane moiety with a tetrahydropyridopyrimidine structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(indan-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine typically involves the following steps:

    Formation of the Indane Moiety: The indane structure can be synthesized through the cyclization of 2-phenylethylamine derivatives.

    Construction of the Pyridopyrimidine Core: This involves the condensation of appropriate pyridine and pyrimidine precursors under acidic or basic conditions.

    Coupling of the Indane and Pyridopyrimidine Units: The final step involves the coupling of the indane moiety with the pyridopyrimidine core, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(indan-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrimidine ring or the indane moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents on the pyrimidine or indane rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-(indan-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of N-(indan-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit kinases involved in cell proliferation, leading to anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar pyrimidine core and are known for their kinase inhibitory activity.

    Indole Derivatives: Indole-based compounds also exhibit a wide range of biological activities and are structurally related to the indane moiety.

Uniqueness

N-(indan-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine is unique due to its combination of an indane moiety with a tetrahydropyridopyrimidine structure. This unique structure may confer distinct biological activities and selectivity for specific molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4/c1-2-4-12-8-14(7-11(12)3-1)19-16-18-10-13-9-17-6-5-15(13)20-16/h1-4,10,14,17H,5-9H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESRVDFIMBPWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CN=C(N=C21)NC3CC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Add portionwise hydrochloric acid (900 mL; 5M in water; 5.17 equiv; 4.50 mole; 1.08 kg) to a solution of tert-butyl 2-(indan-2-ylamino)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate (319 g; 1.00 equiv; 870.48 mmoles) in tetrahydrofuran (1.5 L). Once the addition is complete, stir the solution at 50° C. for 1 h. Cool the mixture to 25° C. and then add 3 L methyltert-butyl ether and 1 L water. Allow the solution to stand at 20° C. for 16 h. Separate the phases and extract the aqueous phase with dichloromethane (2 L). Discard the organic extracts and adjust the aqueous phase to pH 10 using 4M sodium hydroxide. Extract with ethyl acetate (3×3 L), and wash the combined organic extracts with saturated sodium chloride (2 L). Dry over anhydrous sodium sulfate, filter and concentrate to dryness to give a red gel. Redissolve the substance in ethyl acetate (300 mL) and petroleum ether (200 mL) at 50° C., and allow for precipitation over 24 hours. Filter and dry to afford the title compound (85 g, 37%). MS (m/z): 267 (M+1).
Quantity
900 mL
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
3 L
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
37%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(indan-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine
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N-(indan-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine
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N-(indan-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine
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N-(indan-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine
Reactant of Route 5
N-(indan-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine
Reactant of Route 6
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N-(indan-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine

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